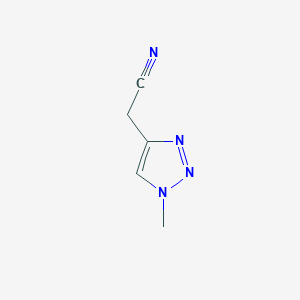

2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile” is a derivative of the 1,2,3-triazole family . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They have received considerable attention due to their wide range of applications in medicine, biochemistry, and materials science .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through reactions involving 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Chemical Reactions Analysis

In the synthesis of related compounds, reactions of the chalcones combined with thiosemicarbazide in dry ethanol containing sodium hydroxide afforded the corresponding pyrazolin-N-thioamides .Aplicaciones Científicas De Investigación

Regiochemical Effects on Molecular Stability

Research indicates that 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetonitrile, when incorporated into poly(methyl acrylate) chains, enables the study of molecular stability under mechanical stress. By irradiating acetonitrile solutions containing these polymers with ultrasound, scientists observed cycloreversion of the triazole units. This process, monitored through various spectroscopic and chemical labeling techniques, provided insights into the mechanical deformability of triazole isomers, offering a pathway to understand the structural stability of polymers at the molecular level (Brantley et al., 2012).

Catalytic Synthesis Applications

The compound has been utilized in a catalytic synthesis process to create complex polyheterocycles. A study demonstrated a one-pot, catalytic, three-component condensation process where this compound participated in a Cu(I)-catalyzed cycloaddition. This reaction, followed by an aldol-cyclization-dehydration sequence, underscores the compound's potential in constructing polyheterocycles efficiently and highlights its utility in organic synthesis (Qian et al., 2013).

Coordination Polymers and Lanthanide Complexes

Significant work has been done exploring the use of this compound in the formation of coordination polymers and lanthanide complexes. For instance, reactions in acetonitrile between certain acids and hexanuclear complexes of lanthanides led to the formation of coordination polymers, which are notable for their structural and luminescence properties. These findings open avenues for the development of materials with potential applications in sensing and illumination (Calvez et al., 2011).

Microwave-Assisted Polymerization

The compound's utility extends to facilitating microwave-assisted polymerization processes. Research has shown that living cationic ring-opening polymerizations of oxazolines, when performed in acetonitrile at high temperatures in a microwave reactor, were significantly expedited. This advancement not only highlights the efficiency of microwave-assisted synthesis but also the role of this compound in achieving high polymerization rates and well-defined polymers (Wiesbrock et al., 2005).

Chemodosimeters for Cyanide Detection

Further, this compound has been instrumental in developing chemodosimeters for cyanide detection. Studies have shown that N-acyl-triazenes, derivable from this compound, offer a highly selective and tunable method for detecting cyanide ions. This research not only demonstrates the compound's applicability in environmental monitoring but also its potential in developing sensitive and selective sensors for hazardous substances (Chung et al., 2006).

Mecanismo De Acción

Target of Action

Triazole derivatives have been known to interact with various biological targets such as tubulin and carbonic anhydrase-II . These targets play crucial roles in cellular functions, with tubulin being a key component of the cell’s cytoskeleton and carbonic anhydrase-II involved in maintaining pH balance and fluid balance in the body .

Mode of Action

For instance, some triazole derivatives have been found to inhibit tubulin polymerization , which disrupts the formation of microtubules, a key component of the cell’s cytoskeleton. This disruption can lead to cell cycle arrest and apoptosis .

Biochemical Pathways

Given the potential targets of triazole derivatives, it can be inferred that this compound may affect pathways related to cell structure (via tubulin) and ph and fluid balance (via carbonic anhydrase-ii) .

Result of Action

Based on the known effects of similar triazole derivatives, it can be inferred that this compound may induce cell cycle arrest and apoptosis in cells .

Análisis Bioquímico

Biochemical Properties

It has been found to be involved in the synthesis of p-cymene Ru(II) complexes, which have shown anticancer properties

Cellular Effects

Related compounds have shown cytotoxic activities against various cancer cell lines

Molecular Mechanism

It is known that related compounds can bind to the colchicine binding site of tubulin , which may suggest a potential mechanism of action for 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile

Propiedades

IUPAC Name |

2-(1-methyltriazol-4-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c1-9-4-5(2-3-6)7-8-9/h4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTBGEZPKPRECN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol](/img/structure/B2961016.png)

![1-[(4-fluorophenyl)methyl]-3-[(furan-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2961018.png)

![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2961024.png)

![3-(4-Ethoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2961026.png)

![8-(3-((3,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2961028.png)

![2-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2961033.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2961035.png)